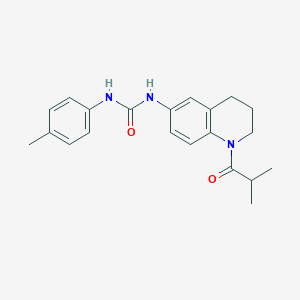
1-(1-Isobutyryl-1,2,3,4-tetrahydroquinolin-6-yl)-3-(p-tolyl)urea
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
1-(1-Isobutyryl-1,2,3,4-tetrahydroquinolin-6-yl)-3-(p-tolyl)urea, also known as ITU, is a novel compound that has gained significant attention in the scientific community due to its potential applications in various fields, including medicinal chemistry, pharmacology, and biochemistry. ITU is a synthetic compound that was first synthesized in the early 2000s and has since been extensively studied for its unique properties and potential applications.
Scientific Research Applications
Synthesis and Application in Fluorescence Studies
- Research indicates the synthesis of compounds with similar structures to 1-(1-Isobutyryl-1,2,3,4-tetrahydroquinolin-6-yl)-3-(p-tolyl)urea. These compounds have been utilized in fluorescence studies, highlighting their potential use in labeled oligonucleotides, which could be significant in genetic and molecular biology research (S. Singh & Ramendra K. Singh, 2006).
Binding to Adenosine Receptors
- Research on isoquinoline and quinazoline urea derivatives, closely related to the chemical structure , shows their ability to bind to human adenosine A(3) receptors. These findings are significant in understanding receptor-ligand interactions, which could have implications in pharmacological and therapeutic applications (J. V. van Muijlwijk-Koezen et al., 2000).
Antagonism of TRPM8 Channel Receptor
- Tetrahydroisoquinoline derivatives have been identified as selective antagonists of the TRPM8 channel receptor, with potential applications in prostate cancer treatment. This research highlights the therapeutic potential of such compounds in oncology (L. De Petrocellis et al., 2016).
Antimicrobial Activity
- Some derivatives have been studied for their antimicrobial activities, suggesting potential use in combating microbial infections. This could be particularly valuable in developing new antimicrobial agents (Y. M. Elkholy & M. A. Morsy, 2006).
Application in Supramolecular Gelators
- The use of quinoline urea derivatives in the formation of Ag-complexes and their behavior as gelators highlights their potential application in material science, particularly in the creation of novel materials with specific physical properties (D. Braga et al., 2013).
Selective Detection in Aqueous Solution
- The synthesis of polymers incorporating rhodamine-based monomers, related to the compound of interest, demonstrates their utility in the selective detection of Fe3+ in aqueous solutions, indicating their potential use in environmental monitoring and analysis (Xueyan Liu et al., 2020).
properties
IUPAC Name |
1-(4-methylphenyl)-3-[1-(2-methylpropanoyl)-3,4-dihydro-2H-quinolin-6-yl]urea |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H25N3O2/c1-14(2)20(25)24-12-4-5-16-13-18(10-11-19(16)24)23-21(26)22-17-8-6-15(3)7-9-17/h6-11,13-14H,4-5,12H2,1-3H3,(H2,22,23,26) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GOILIDAKTMNEKD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)NC(=O)NC2=CC3=C(C=C2)N(CCC3)C(=O)C(C)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H25N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
351.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(1-Isobutyryl-1,2,3,4-tetrahydroquinolin-6-yl)-3-(p-tolyl)urea | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


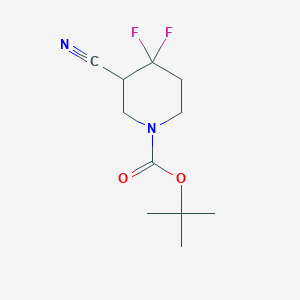

![N-[4-(5-bromothiophen-2-yl)-1,3-thiazol-2-yl]-2-(4-chlorophenoxy)acetamide](/img/structure/B2964357.png)
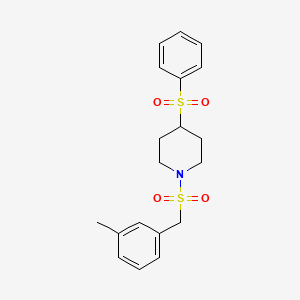
![N1-(1,4-dioxaspiro[4.4]nonan-2-ylmethyl)-N2-(o-tolyl)oxalamide](/img/structure/B2964361.png)
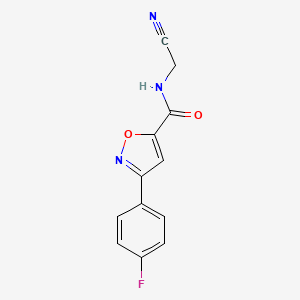
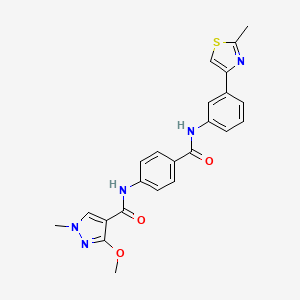

![Ethyl 2-[[5-[[(2-methoxybenzoyl)amino]methyl]-4-(4-methoxyphenyl)-1,2,4-triazol-3-yl]sulfanyl]acetate](/img/structure/B2964366.png)
![2-Thia-5-azabicyclo[2.2.1]heptan-5-yl(pyridin-4-yl)methanone](/img/structure/B2964368.png)
![6-[4-(6-Pyridin-3-ylpyridazin-3-yl)piperazin-1-yl]-3-(trifluoromethyl)-[1,2,4]triazolo[4,3-b]pyridazine](/img/structure/B2964371.png)
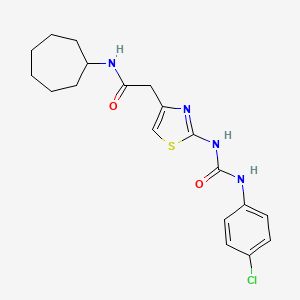
![3-amino-N-[2-(dimethylamino)ethyl]benzene-1-sulfonamide](/img/structure/B2964375.png)